molecular formula C21H22O9 B020815 hydrangenol 8-O-glucoside CAS No. 67600-94-6

hydrangenol 8-O-glucoside

Cat. No. B020815
CAS RN: 67600-94-6
M. Wt: 418.4 g/mol
InChI Key: IKTPWMTZNXOEIV-VRKGAULQSA-N
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Description

Hydrangenol 8-O-glucoside, also known as Hydrangenol 8-O-β-D-glucopyranoside, is a compound that can be isolated from Hydrangea macrophylla . It is an inhibitor with an IC value of 22.66 μM . It has been found to inhibit passive cutaneous anaphylaxis (PCA) reaction .


Molecular Structure Analysis

The hydrangenol 8-O-glucoside molecule contains a total of 55 bonds. There are 33 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring .


Physical And Chemical Properties Analysis

Hydrangenol 8-O-glucoside has a molecular weight of 418.4 and a formula of C21H22O9 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Inhibitor of Cholinesterases

Hydrangenol 8-O-glucoside has been found to act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the rapid hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Alzheimer’s Disease Treatment

The compound has been studied for its potential application in the treatment of Alzheimer’s disease . It has been found to exert a selective and non-competitive mode of inhibition via hydrophobic interaction with the peripheral anionic site (PAS) of the enzymes AChE and BChE . This could potentially slow down the progression of Alzheimer’s disease .

Skin Health Improvement

Hydrangenol 8-O-glucoside has been found to have beneficial effects on skin health . Oral intake of Hydrangea serrata leaves extract, which contains hydrangenol 8-O-glucoside, has been shown to improve wrinkles, hydration, elasticity, texture, and roughness in human skin .

Anti-Wrinkle Agent

The compound has been specifically found to reduce skin wrinkles . In a study, skin wrinkles were significantly reduced in participants who were administered Hydrangea serrata leaves extract containing hydrangenol 8-O-glucoside .

Skin Hydration Enhancement

Hydrangenol 8-O-glucoside has been found to significantly enhance skin hydration . This makes it a potential ingredient for skincare products aimed at improving skin hydration .

Skin Elasticity Improvement

The compound has also been found to improve skin elasticity . In a study, parameters of skin elasticity improved after 12 weeks of oral administration of Hydrangea serrata leaves extract containing hydrangenol 8-O-glucoside .

Safety and Hazards

Hydrangenol 8-O-glucoside is advised to be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition .

properties

IUPAC Name

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPWMTZNXOEIV-VRKGAULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136569
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hydrangenol 8-O-glucoside

CAS RN

67600-94-6
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67600-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?

A1: Studies indicate that while both hydrangenol 8-O-glucoside and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to hydrangenol 8-O-glucoside []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].

Q2: Can hydrangenol 8-O-glucoside influence cholinesterase activity? What implications might this have for Alzheimer's disease research?

A2: Research suggests that hydrangenol 8-O-glucoside, when modified to hydrangenol 8-O-glucoside pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.

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